molecular formula C11H18N4O B13876078 (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine

Cat. No.: B13876078
M. Wt: 222.29 g/mol
InChI Key: YCLIEMLXZGDBMH-UHFFFAOYSA-N
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Description

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C11H18N4O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine typically involves the reaction of 4-methoxypyrimidine with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)ethanamine
  • (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)propanamine

Uniqueness

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications, making it a valuable compound for various applications.

Biological Activity

The compound (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4OC_{11}H_{16}N_{4}O, with a molecular weight of approximately 220.27 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties . For instance, studies have shown that similar pyrimidine derivatives inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

CompoundCancer TypeMechanism of Action
This compoundVariousInduces apoptosis, inhibits cell cycle
Other Pyrimidine DerivativesA431 Vulvar CarcinomaInhibits migration and invasion

Neurological Effects

The piperidine structure in the compound suggests potential interactions with neurological targets. Research into related compounds has demonstrated activity at dopamine receptors, which could imply similar effects for this compound . This interaction may be relevant for developing treatments for neurological disorders.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within cells. Studies have utilized docking simulations to predict binding affinities and modes of action at receptor sites, such as the dopamine D2 receptor .

Binding Affinity Studies

Recent investigations have focused on the binding affinity of this compound to various receptors:

ReceptorBinding Affinity (Ki)
Dopamine D254 nM
Other KinasesVaries

These studies highlight the potential for this compound to act as a lead in drug development targeting these receptors.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Anticancer Efficacy : A study reported that a related pyrimidine derivative significantly inhibited cell proliferation in vitro on A431 vulvar carcinoma cells, showcasing the potential for this class of compounds in oncology .
  • Neurological Applications : In a study examining piperidine derivatives, it was found that they exhibited significant activity at dopamine receptors, suggesting possible applications in treating conditions like schizophrenia or Parkinson's disease .
  • Kinase Inhibition : Another study highlighted the compound's potential as an inhibitor of protein kinases, which are crucial in various signaling pathways involved in cancer progression .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C11H18N4O/c1-16-10-2-5-13-11(14-10)15-6-3-9(8-12)4-7-15/h2,5,9H,3-4,6-8,12H2,1H3

InChI Key

YCLIEMLXZGDBMH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)CN

Origin of Product

United States

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